molecular formula C26H21ClN4O3S B2710017 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 536713-48-1

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2710017
CAS RN: 536713-48-1
M. Wt: 504.99
InChI Key: VDMWEFRJUQPMAU-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has identified a series of compounds, including derivatives of the specified chemical, that have been synthesized and evaluated for their antibacterial and antifungal activities. For example, some novel acetamide derivatives have shown promising antibacterial and antifungal properties against various pathogenic microorganisms (Debnath & Ganguly, 2015). These findings suggest potential therapeutic applications for the compound in treating microbial infections.

Herbicidal Activity

The compound belongs to a broader class of chloroacetamide and chloroacetanilide herbicides, such as acetochlor, alachlor, and metolachlor. These herbicides are used to control annual grasses and broad-leaved weeds in various crops. Their mechanism involves inhibiting fatty acid synthesis in target plants, thereby preventing their growth (Weisshaar & Böger, 1989). This highlights the compound's potential utility in agricultural practices to enhance crop yield and manage weed growth effectively.

Metabolism and Environmental Impact

Studies have also investigated the metabolism of chloroacetamide herbicides and their environmental impact. For instance, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been explored to understand their biotransformation and potential risks (Coleman et al., 2000). Such research provides insights into the environmental and health implications of using these compounds, contributing to the development of safer and more sustainable herbicidal solutions.

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of compounds related to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been a subject of interest. Researchers have developed methods for synthesizing novel acetamide derivatives and explored their reactivity towards various chemical agents, leading to the creation of compounds with potential antibacterial, antifungal, and herbicidal applications (Farouk, Ibrahim, & El-Gohary, 2021). These studies contribute to the expanding library of compounds with diverse biological and agricultural applications.

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S/c1-2-34-21-13-6-5-12-20(21)28-22(32)15-35-26-30-23-18-10-3-4-11-19(18)29-24(23)25(33)31(26)17-9-7-8-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWEFRJUQPMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.